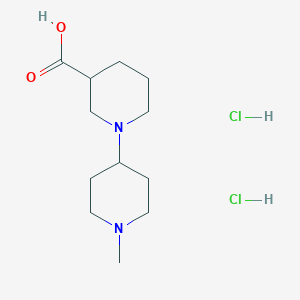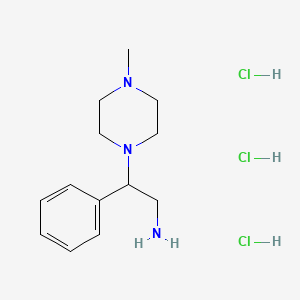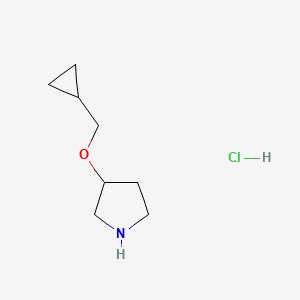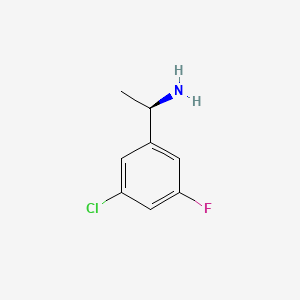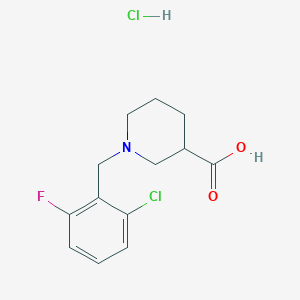![molecular formula C9H14BrNO B1419290 4-[1-(Methylamino)ethyl]phenol hydrobromide CAS No. 1093390-65-8](/img/structure/B1419290.png)
4-[1-(Methylamino)ethyl]phenol hydrobromide
Overview
Description
4-[1-(Methylamino)ethyl]phenol hydrobromide is a chemical compound with the CAS Number: 1093390-65-8 . It has a molecular weight of 232.12 .
Molecular Structure Analysis
The InChI code for 4-[1-(Methylamino)ethyl]phenol hydrobromide is 1S/C9H13NO.BrH/c1-7(10-2)8-3-5-9(11)6-4-8;/h3-7,10-11H,1-2H3;1H . This indicates that the compound has a bromine atom attached to it, which is typical of hydrobromides.Physical And Chemical Properties Analysis
4-[1-(Methylamino)ethyl]phenol hydrobromide is a powder . It has a molecular weight of 232.12 .Scientific Research Applications
Synthesis and Metal Complex Studies
The synthesis of new N,N,O tridentate ligands, including derivatives of phenol with a methylaminoethyl group, has been reported. These ligands, when reacted with hydrobromic acid, form stable complexes with transition metals such as Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Pb(II), indicating their potential in coordination chemistry and metal recovery processes. The stability of these complexes varies with the nature of the ligand and the metal ion involved, suggesting their application in selective metal ion sequestration and catalysis (Kim & Lee, 2006).
Chemical and Radiochemical Studies
Research on gallium(III) complexes with hexadentate chelators incorporating phenol groups has shown their potential in biomedical applications, particularly in radiopharmaceuticals. These complexes exhibit suitable properties for use as imaging agents, highlighting the role of phenolic compounds in developing diagnostic tools (Silva et al., 2015).
Cytotoxicity and Bioactive Compound Discovery
In the search for new bioactive compounds, derivatives of phenol, including those with a methylaminoethyl group, have been isolated from natural sources such as Laminaria japonica. These compounds have shown cytotoxic activities against cancer cell lines, suggesting their potential in drug discovery and the development of new therapeutics (Wang et al., 2013).
Material Science and Nanotechnology
Phenolic compounds have also found applications in material science, such as the modification of layered silicates to create organophilic nanocomposites. These materials, when used in conjunction with epoxy resins, exhibit enhanced mechanical and thermal properties, indicating their potential in the development of advanced materials and coatings (Fröhlich et al., 2004).
Environmental Science and Extraction Techniques
In environmental science, phenolic compounds have been employed in the extraction and detection of pollutants such as tetrabromobisphenol A and nonylphenol. Using modified magnetic nanoparticles, researchers have developed sensitive and effective methods for the extraction and quantification of these environmental contaminants, demonstrating the role of phenolic derivatives in environmental monitoring and remediation efforts (Wu et al., 2019).
Safety And Hazards
properties
IUPAC Name |
4-[1-(methylamino)ethyl]phenol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.BrH/c1-7(10-2)8-3-5-9(11)6-4-8;/h3-7,10-11H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMWIDWOUPBMJRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)NC.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-(Methylamino)ethyl]phenol hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




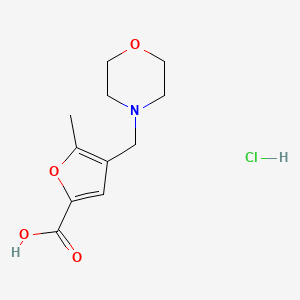
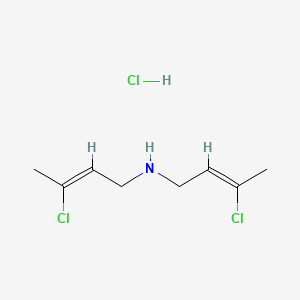
![[3-(2-Phenyl-1h-imidazol-1-yl)propyl]amine dihydrochloride](/img/structure/B1419212.png)
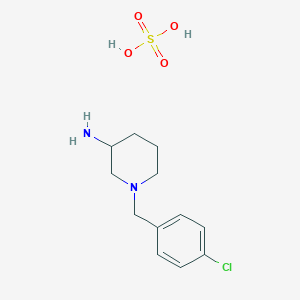
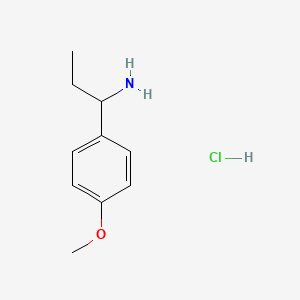
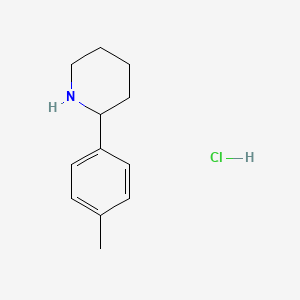
![4-Methyl-[1,4']bipiperidinyltrifluoroacetate](/img/structure/B1419217.png)
![3-[(2-Chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1419218.png)
